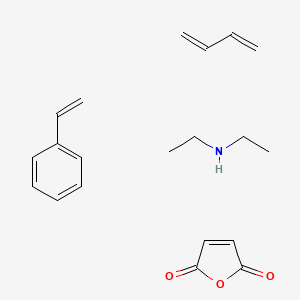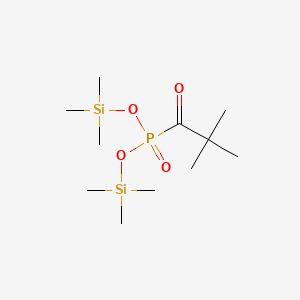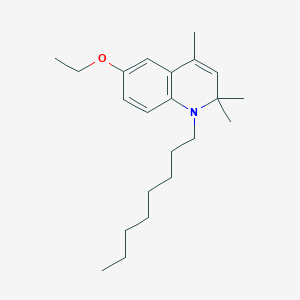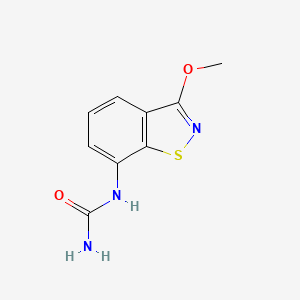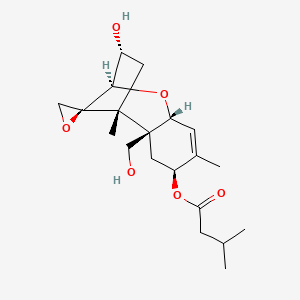
Sporotrichiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents . Sporotrichiol is known for its toxic properties and is produced by certain fungi, including species of the genus Fusarium .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sporotrichiol involves complex organic reactions typically starting from simpler sesquiterpene precursors. The key steps include the formation of the epoxide ring and the introduction of various substituents such as hydroxyl and acetyl groups. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes involving fungal cultures. The fungi are grown under controlled conditions to maximize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
Sporotrichiol undergoes various chemical reactions, including:
Oxidation: The epoxide ring and hydroxyl groups can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of less toxic derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified toxicological properties.
科学的研究の応用
Sporotrichiol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its role in fungal pathogenicity and its effects on plant and animal cells.
Medicine: Studied for its potential use in developing antifungal agents and understanding fungal infections.
Industry: Explored for its potential use in biocontrol agents and as a natural pesticide
作用機序
Sporotrichiol exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal RNA, disrupting the translation process and leading to cell death. The molecular targets include the ribosomal subunits, and the pathways involved are related to the inhibition of peptide bond formation and elongation during protein synthesis .
類似化合物との比較
Similar Compounds
Sporotrichiol is similar to other trichothecenes such as:
- T-2 Toxin
- Deoxynivalenol
- Nivalenol
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the unique arrangement of hydroxyl and acetyl groups. This structural uniqueness contributes to its distinct toxicological profile and reactivity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
101401-89-2 |
|---|---|
分子式 |
C20H30O6 |
分子量 |
366.4 g/mol |
IUPAC名 |
[(1R,2R,4S,7R,9R,10R,12S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O6/c1-11(2)5-16(23)25-14-8-19(9-21)15(6-12(14)3)26-17-13(22)7-18(19,4)20(17)10-24-20/h6,11,13-15,17,21-22H,5,7-10H2,1-4H3/t13-,14+,15-,17-,18-,19-,20+/m1/s1 |
InChIキー |
RCFUVEKOPPKTBN-HSZRPRSMSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO |
正規SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(CC(C(C34CO4)O2)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)

![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
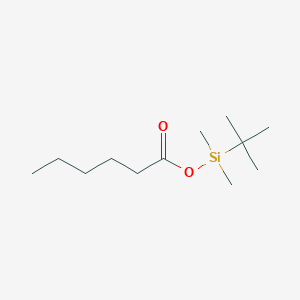
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
